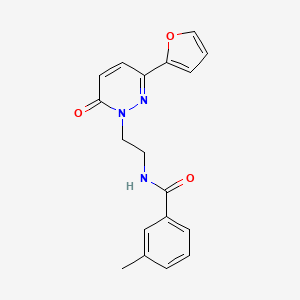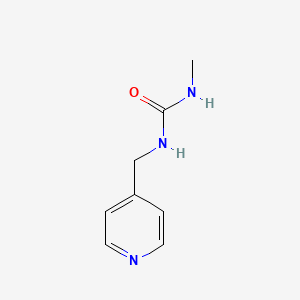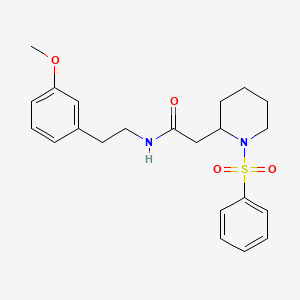
N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.科学的研究の応用
Enzyme Inhibitory Activities
Research has demonstrated the synthesis and evaluation of derivatives of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide for their enzyme inhibitory activities. For instance, compounds synthesized through conventional and microwave-assisted methods were assessed for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some compounds, such as those from the triazole analogue series, showed promising activity against these enzymes, indicating potential therapeutic applications in conditions associated with enzyme dysfunction (Virk et al., 2018).
Synthesis and Biological Activity
Another aspect of research on these compounds involves their synthesis and evaluation for biological activities. N-substituted derivatives have been prepared and tested against various targets, including AChE, BChE, and lipoxygenase (LOX) enzymes. The synthesis process typically involves reacting benzenesulfonyl chloride with amines, followed by various substitution reactions to yield a range of derivatives. These compounds have shown varying degrees of activity, with some displaying promising results against the targeted enzymes (Khalid et al., 2014).
Modification for Improved Activity
Further modifications of the core structure of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been explored to enhance their biological activities and reduce toxicity. For example, replacing the acetamide group with alkylurea in certain derivatives has been shown to retain antiproliferative activity against cancer cell lines while significantly reducing acute oral toxicity, suggesting a potential for developing safer anticancer agents (Wang et al., 2015).
Application in Imaging Studies
Additionally, some derivatives of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been evaluated as potential radioligands for imaging studies, particularly for mapping acetylcholinesterase (AChE) distribution in the brain. However, despite showing high affinity for AChE in vitro, challenges such as uniform brain distribution have limited their utility in vivo imaging applications (Brown-Proctor et al., 1999).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.
将来の方向性
This would involve discussing potential future research directions, applications, or improvements to the synthesis process of the compound.
Please consult a professional chemist or a reliable scientific database for accurate and detailed information. It’s always important to handle chemicals safely and understand their properties before working with them.
特性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-10-7-8-18(16-20)13-14-23-22(25)17-19-9-5-6-15-24(19)29(26,27)21-11-3-2-4-12-21/h2-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIUFDLUIFXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

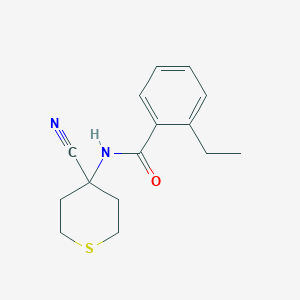
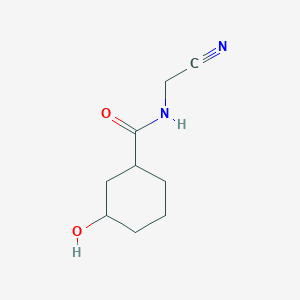

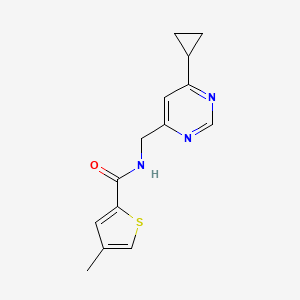
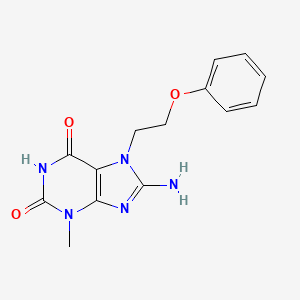
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)
